molecular formula C9H10O B1584793 2-Propenylphenol CAS No. 6380-21-8

2-Propenylphenol

Cat. No. B1584793
CAS RN: 6380-21-8
M. Wt: 134.17 g/mol
InChI Key: WHGXZPQWZJUGEP-UHFFFAOYSA-N
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Description

2-Propenylphenol, also known as 4-Allylphenol, is a chemical compound with the molecular formula C9H10O . It can be used as a ligand to prepare iridium complex for the study of equilibria between iridium hydride alkylidene structures and their corresponding hydride olefin isomers .


Synthesis Analysis

2-Propenylphenol has been used in the synthesis of 1,3-benzoxazine derivatives by ternary Mannich condensation of 2-propenylphenol, formaldehyde, and primary amines . These derivatives exhibit high antimicrobial activity against various microorganisms .


Molecular Structure Analysis

The molecular structure of 2-Propenylphenol consists of a total of 20 bonds. There are 10 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic hydroxyl .


Chemical Reactions Analysis

Phenols, like 2-Propenylphenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .


Physical And Chemical Properties Analysis

2-Propenylphenol has a molecular weight of 134.175 Da . Its physical properties such as density, color, hardness, melting and boiling points, and electrical conductivity are typical of phenolic compounds .

Scientific Research Applications

Antimicrobial and Anticorrosive Applications

  • Summary of Application: 2-Propenylphenol is used in the synthesis of compounds with various structures by reacting it with formaldehyde and methylamine. These compounds are then treated with HBr to produce their quaternary ammonium salts .
  • Methods of Application: The reaction of 2-propenylphenol with formaldehyde and methylamine was carried out, and ammonium salts based on their condensation products were obtained .
  • Results or Outcomes: The compounds and their ammonium salts showed significant antimicrobial activity against S. aureus, E. coli, C. albicans, Sh. flexneri, S. enterica, and A. niger strains. The ammonium salts have higher bactericidal properties than the standard (amoxicillin) .

Excited State Proton Transfer

  • Summary of Application: 2-Propenylphenol is used in the study of excited state intramolecular and intermolecular proton transfer reactions .
  • Methods of Application: The proton transfer reactions in cold, isolated 2-Propenylphenol and its clusters with water and ammonia were investigated using a combination of spectroscopic techniques .
  • Results or Outcomes: No evidence of intramolecular proton transfer was found for isolated, cold 2-Propenylphenol. However, evidence was found for intermolecular proton transfer in 2-Propenylphenol (NH3)n, n ≥3, in dispersed emission spectra .

Synthesis of Allyl- and Propenyl-Substituted Benzoxazines

  • Summary of Application: 2-Propenylphenol is used in the synthesis of allyl- and propenyl-substituted benzoxazines via ternary Mannich condensation with formaldehyde and primary amines .
  • Methods of Application: The synthesis involves the ternary Mannich condensation of 2-Propenylphenol with formaldehyde and primary amines .
  • Results or Outcomes: The synthesized benzoxazines and their quaternary ammonium salts were found to have antimicrobial properties .

Safety And Hazards

2-Propenylphenol is classified as a combustible liquid. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

2-prop-1-enylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-2-5-8-6-3-4-7-9(8)10/h2-7,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHGXZPQWZJUGEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70871163
Record name 2-Propenylphenol
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Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless viscous liquid; [Sigma-Aldrich MSDS]
Record name 2-Propenylphenol
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Product Name

2-Propenylphenol

CAS RN

6380-21-8
Record name 2-(1-Propenyl)phenol
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Record name Phenol, 2-propenyl-
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Record name 2-Propenylphenol
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Record name o-(prop-1-enyl)phenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
197
Citations
SK Kim, SC Hsu, S Li, ER Bernstein - The Journal of chemical physics, 1991 - pubs.aip.org
Excited state intramolecular and intermolecular proton transfer reactions in cold, isolated 2‐allylphenol, 2‐propenylphenol and 2‐propylphenol, and their clusters with water and …
Number of citations: 32 pubs.aip.org
T Sato, N Komine, M Hirano, S Komiya - Chemistry letters, 1999 - journal.csj.jp
… Selective Isomerization of 2-Allylphenol to (Z)-2-Propenylphenol Catalyzed by Ru(cod)(cot)/PEt 3 … Selective Isomerization of 2-Allylphenol to (Z)-2-Propenylphenol Catalyzed by Ru(cod)(cot)/PEt …
Number of citations: 14 www.journal.csj.jp
C Wippert Rodrigues, C Limberg… - European Journal of …, 2004 - Wiley Online Library
In order to generate 2‐propenylphenolate, PO − , as a potential ligand for oxomolybdenum compounds, the lithiation of the parent phenol derivative, POH, was investigated. Treatment …
NR Davies, AD DiMichiel - Australian Journal of Chemistry, 1973 - CSIRO Publishing
… The behaviour is believed to be due to a concentration of active catalyst which increases with time and with concentration of the product, 2-propenylphenol (pp). The participation of the …
Number of citations: 12 www.publish.csiro.au
MR Bairamov, AM Magerramov, GM Mekhtieva… - Petroleum …, 2010 - Springer
… EXPERIMENTAL Aminomethylated 2 propenylphenol and 4 iso propenylphenol derivatives have been synthesized using a known technique [6, 7] by their triple conden sation with …
Number of citations: 4 link.springer.com
KV Sarkanen, AFA Wallis - Journal of the Chemical Society, Perkin …, 1973 - pubs.rsc.org
… In addition, Chapman et al.,’ have found only a threo-pp-coupled product from the oxidation of a 2-propenylphenol derivative. The tetrahydrofurans (13) and (14) obtained from oxidation …
Number of citations: 76 pubs.rsc.org
SK Kim, ER Bernstein - Quantum Electronics and Laser Science …, 1991 - opg.optica.org
It is known that 2-allyiphenol photoisomerizes to cyclic ethess in nonpolar solvents. It has been suggested that the reaction proceeds by an intra-molecular proton transfer between the …
Number of citations: 0 opg.optica.org
M CoRNIA, L MERLINI, A ZANAROTTI - researchgate.net
… trans-2-propenylphenol were treated with Pd in aqueous … cis-2-propenylphenol was reacted with st chiometric amounts of PdCl in benzene, only is merization to trans-2-propenylphenol …
Number of citations: 0 www.researchgate.net
AM Magerramov, MR Bairamov, NV Azimova… - Russian Journal of …, 2014 - Springer
… To determine the main pathways of the co-oligomerization reaction of 2-propenylphenol with maleic anhydride and find the optimal conditions for obtaining co-oligomers in a rather …
Number of citations: 3 link.springer.com
MR Bayramov, GM Mehdiyeva, MA Agayeva… - ppor.az
The article presents the results of studies on the synthesis of polyfunctional derivatives of 2-propenylphenol-1-(2-propenylphenoxy)-butyl-N-diethylammonium bromide and 1-(2-…
Number of citations: 0 www.ppor.az

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